molecular formula C13H9Cl2N3O B5776659 6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5776659
M. Wt: 294.13 g/mol
InChI Key: XKOLCVIEQXDGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2,4-dichloro-5-methylpyrimidine under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.

    Cyclization Reactions: Catalysts such as acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and other downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-7-12(15)13(19)18-11(16-7)6-10(17-18)8-3-2-4-9(14)5-8/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLCVIEQXDGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.